![molecular formula C13H12O4 B1226628 Barakol CAS No. 24506-68-1](/img/structure/B1226628.png)
Barakol
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Overview
Description
Barakol is a natural product found in Senna siamea with data available.
Scientific Research Applications
1. Effects on Chloride Secretion in Rat Colon
Barakol, extracted from Cassia siamea, demonstrates a stimulatory effect on chloride secretion in rat colon. This action partly occurs through stimulation of submucosal nerves and the release of cyclooxygenase metabolites, explaining its traditional use as a laxative (Deachapunya et al., 2005).
2. Pharmacological Properties and Stability Analysis
Barakol's pharmacological properties, significant in traditional Thai medicines, necessitate an understanding of its stability under various laboratory conditions. High-performance liquid chromatography (HPLC) with electrochemical detection has been employed to assess the purity and stability of extracted barakol solutions (Thongsaard et al., 2001).
3. Stability Under Stress Conditions
Investigating barakol's stability, especially under alkaline and thermal stress, is crucial for its effective use. Extensive degradation occurs under alkaline conditions through base-catalyzed hydrolysis, while it remains stable under acidic conditions. This information is vital for its handling and storage (Chantong et al., 2009).
4. Neuropharmacological Effects
Barakol inhibits striatal dopamine release in vitro, acting similarly to dopamine D2 receptor agonists. It exhibits a reduction in K(+)-stimulated endogenous dopamine release, indicating potential neuropharmacological applications (Thongsaard et al., 1997).
5. Apoptotic Effects in Cellular Models
Barakol's molecular mechanism, involving the generation of reactive oxygen species and activation of caspase-9, leads to apoptosis in mouse embryonal carcinoma P19 cells. This research provides insight into barakol-induced toxicity at the cellular level (Wongtongtair et al., 2011).
6. Cardiac Arrhythmia Studies
Barakol demonstrates protective effects against aconitine-induced cardiac arrhythmias in rats. It reduces the incidence of ventricular fibrillation and tachycardia, indicating its potential in cardiac research (Chen et al., 1999).
7. Effects on Intestinal Muscle Contractions
Barakol increases the force of spontaneous muscle contractions in the rat ileum, suggesting its purgative action and potential clinical importance in intestinal hypomotility disorders (Deachapunya et al., 2005).
8. CNS Inhibitory Effects
Barakol's sedative effect is observed in rodent behavioral tests, where it reduced spontaneous locomotor activity and increased sleeping time. This effect might not be induced via GABA or glycine systems, suggesting its distinct neuropharmacological profile (Sukma et al., 2002).
9. Anxiolytic Properties
Investigations on the anxiolytic properties of barakol have yielded mixed results, with some studies not finding evidence of such effects in behavioral pharmacology tests (Fiorino et al., 1998).
10. Efficient Extraction Methods
Developments in microwave-assisted extraction techniques have enhanced the efficiency of barakol extraction from Senna siamea, indicating advancements in extraction methodologies for natural compounds (Chimsook, 2016).
properties
CAS RN |
24506-68-1 |
---|---|
Product Name |
Barakol |
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3,7-dimethyl-2,6-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol |
InChI |
InChI=1S/C13H12O4/c1-7-3-9-4-10(14)5-11-12(9)13(15,17-7)6-8(2)16-11/h3-6,14-15H,1-2H3 |
InChI Key |
LVPNMZHEDIKUFK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |
Canonical SMILES |
CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C |
synonyms |
2,5-dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol 2,5-dimethyl-8H-pyranol(2,3,4-de)-chromen-8-one barakol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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